Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli condensation. It features a 3-hydroxyphenyl substituent at the C4 position, a methyl group at C6, and a methyl ester at C3. Its structure has been confirmed by NMR spectroscopy (¹H and ¹³C), with key signals at δ 2.22 (CH₃), 3.52 (OCH₃), and aromatic protons at 6.59–7.08 ppm . This compound has been utilized as an intermediate in synthesizing 2-chloroquinolin-4-pyrimidine carboxylate derivatives, which exhibit moderate antibacterial activity .
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-7-10(12(17)19-2)11(15-13(18)14-7)8-4-3-5-9(16)6-8/h3-6,11,16H,1-2H3,(H2,14,15,18) |
InChI Key |
MGKAZISXNDPMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
C4 Substituents
- Hydroxyphenyl vs. Bromophenyl derivatives exhibit higher lipophilicity, as seen in Methyl 4-(4-bromo-2-hydroxyphenyl)-..., which has a melting point of 231–232°C .
Electron-Withdrawing vs. Electron-Donating Groups :
C5 Ester Groups
C6 Substituents
Antibacterial Activity
- The target compound’s derivative (2-chloroquinolin-4-pyrimidine carboxylate) inhibits Staphylococcus aureus and Escherichia coli with moderate efficacy .
Cytotoxicity and Enzyme Inhibition
- Thymidine Phosphorylase (TP) Inhibition :
- The target compound’s TP inhibition data are unavailable, but structurally similar compounds like Methyl 4-(4-bromophenyl)-... show IC₅₀ values of 15.7 µM (cytotoxicity) and 314.3 µM (TP inhibition) .
- Methyl 6-methyl-4-(5-methylthiophen-2-yl)-... exhibits TP inhibition at IC₅₀ = 389.2 µM, suggesting substituent-dependent potency .
Antioxidant Activity
- While the target compound lacks reported antioxidant data, Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate derivatives demonstrate free radical scavenging (IC₅₀ = 0.6 mg/mL) due to the thioxo and furyl groups .
Comparative Data Table
Key Findings and Implications
- The 3-hydroxyphenyl group in the target compound enhances solubility but may reduce membrane permeability compared to halogenated analogs.
- Methyl esters generally offer lower molecular weight and improved metabolic stability over ethyl esters.
- TP inhibition and cytotoxicity are highly substituent-dependent, with bromophenyl derivatives showing the highest potency .
- Green synthesis methods using nanocatalysts (e.g., Fe₃O₄@PVA) represent a scalable and eco-friendly alternative to traditional routes .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction yields be optimized?
- Methodology : Use a modified Biginelli reaction with 3-hydroxybenzaldehyde, methyl acetoacetate, and urea/thiourea under acidic catalysis. Evidence from analogous dihydropyrimidines (DHPMs) suggests refluxing in ethanol with HCl or silica-supported catalysts (e.g., L-pyrrolidine-2-carboxylate sulfate) improves yields . Gradient temperature control (e.g., 80–100°C) minimizes side reactions . Monitor purity via HPLC (C18 column, methanol/water mobile phase) .
- Yield Optimization : Substituent steric effects on the phenyl ring (e.g., 3-hydroxyl vs. 4-methoxy) impact cyclocondensation efficiency. For example, electron-donating groups enhance reactivity .
Q. How can the purity of this compound be validated, and what analytical techniques are critical for structural confirmation?
- Purity Validation : Use reversed-phase HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
- Structural Confirmation :
- 1H/13C NMR : Key signals include δ ~2.3 ppm (C6-methyl), δ ~3.6–3.8 ppm (COOCH3), and aromatic protons at δ ~6.5–7.5 ppm .
- Mass Spectrometry : HRMS-ESI should match [M+H]+ or [M+Na]+ adducts with <5 ppm error .
- X-ray Crystallography : Resolve boat/chair conformations of the tetrahydropyrimidine ring and hydrogen-bonding motifs (e.g., N–H⋯O interactions) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can solvent polarity influence crystal packing?
- Crystallization Challenges : The 3-hydroxyphenyl group introduces steric hindrance and potential for polymorphic forms. Use slow evaporation in mixed solvents (e.g., ethanol/water) to stabilize hydrogen-bonded networks .
- Solvent Polarity Impact : Polar solvents (e.g., DMSO) disrupt N–H⋯O interactions, favoring disordered structures. Low-polarity solvents (e.g., chloroform) promote ordered packing with R-factors <0.05 .
Q. How do thermodynamic solubility parameters in organic solvents inform purification strategies?
- Key Data : For structurally similar DHPMs (e.g., methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate):
| Solvent | ΔsolH (kJ/mol) | LogP |
|---|---|---|
| Ethanol | -12.3 | 1.8 |
| Acetone | -9.7 | 2.2 |
| Chloroform | -5.4 | 3.1 |
- Purification Strategy : Low ΔsolH in ethanol suggests recrystallization at 0–5°C maximizes yield. High LogP in chloroform aids column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What contradictions exist in reported bioactivity data for analogous DHPMs, and how can they be resolved experimentally?
- Contradictions : Antitubercular activity varies widely (e.g., IC50 from 1–100 µM) depending on substituent position (3-hydroxy vs. 4-fluoro) .
- Resolution :
- Dose-Response Assays : Use Mycobacterium tuberculosis H37Rv cultures with standardized MIC protocols .
- SAR Analysis : Compare 3-hydroxyphenyl derivatives to 4-fluorophenyl analogs (e.g., ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate, MIC = 9.6 µM) to isolate electronic effects .
Methodological Guidance
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., thymidine phosphorylase)?
- Approach : Perform molecular docking (AutoDock Vina) using PDB: 4EAD (human thymidine phosphorylase). Key steps:
Optimize ligand geometry with DFT (B3LYP/6-31G*).
Identify binding pockets via grid-box centering on catalytic sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
